Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Description
Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is a sulfur-rich heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a 3-chloro-4-methylphenyl group and a thiolate potassium salt. The potassium counterion enhances water solubility, distinguishing it from neutral thiadiazole derivatives .
Properties
Molecular Formula |
C9H6ClKN2S3 |
|---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
potassium;4-(3-chloro-4-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/C9H7ClN2S3.K/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12;/h2-4H,1H3,(H,11,13);/q;+1/p-1 |
InChI Key |
OPZRALWDHYJNKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)SC(=N2)[S-])Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Formation of Thiadiazole Ring via Cyclocondensation
The most common approach for synthesizing 1,3,4-thiadiazoles involves cyclocondensation reactions of thiosemicarbazides with suitable carbonyl compounds or orthoformate esters.
Method A: Reaction of thiosemicarbazides with orthoformate esters in the presence of acid catalysts (e.g., hydrochloric acid) to form 4,5-dihydro-1,3,4-thiadiazoles with high yields (~64-99%). This method offers operational simplicity and high purity of the products.
Method B: Utilization of sulfur disulfide (S₂S₄) with potassium hydroxide in ethanol or potassium O-ethyl dithiocarbonate in 2-propanol facilitates the formation of thiadiazole rings with functionalized substituents, including chloro and methyl groups.
Specific Synthesis of 4-(3-chloro-4-methylphenyl)-substituted Thiadiazoles
The synthesis of the targeted thiadiazole derivative involves:
- Starting from appropriately substituted hydrazine derivatives or thiosemicarbazides bearing the 3-chloro-4-methylphenyl group.
- Cyclocondensation with carbon disulfide or sulfur donors under acidic conditions to form the thiadiazole ring.
Formation of Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
The key step involves converting the thiadiazole intermediate into its potassium salt form, which can be achieved via nucleophilic substitution or metallation.
Methodology for Potassium Salt Formation
Based on recent research, the synthesis of potassium thiolates typically proceeds through:
Reaction of the thiadiazole precursor with potassium hydroxide (KOH): This method involves dissolving the thiadiazole derivative in an appropriate solvent (e.g., ethanol or 2-propanol) and adding KOH under reflux conditions. The process facilitates deprotonation of the thiol group, forming the potassium salt.
Use of potassium O-ethyl dithiocarbonate: This reagent reacts with the thiadiazole to generate the potassium thiolate directly, often with higher yields and purity.
Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Sulfur disulfide, KOH | Ethanol | Reflux (~78°C) | 64-99 | Operational simplicity, high purity |
| B | Potassium O-ethyl dithiocarbonate | 2-Propanol | Reflux | High | Easier handling, safer, high yields |
Transformation to Thiones
The potassium salt can be acidified with hydrochloric acid (pH 2-3) to yield the corresponding thione, confirming the structure and reactivity of the compound.
Reaction Conditions and Optimization
Heating Time: Heating durations vary from 4 to 10 hours depending on substituents, with halogenated derivatives requiring longer times (8–10 hours) due to their electronic effects.
Purification: Products are purified via recrystallization from water or suitable organic solvents, with purity confirmed through LC-MS, IR, and NMR analyses.
Summary of Key Reagents and Conditions
Chemical Reactions Analysis
Reactivity with Electrophiles
The thiolate group exhibits nucleophilic behavior, reacting with hydrazonoyl halides to form substituted 1,3,4-thiadiazoles. For example:
-
Reaction with hydrazonoyl chlorides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) in ethanol/triethylamine yields ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (72–77% yield) .
-
Condensation with isocyanates/isothiocyanates produces carboxamides (e.g., 14 , 15 ) and carbothioamides (e.g., 16 , 17 ), confirmed by IR C=O (1642–1676 cm⁻¹) and C=S (1206–1255 cm⁻¹) stretches .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
-
Thiadiazolo-peptides : Refluxing with thiourea in THF forms 1,3,4-thiadiazolo-dipeptides (e.g., 66a–h ) via cyclodehydration .
-
Pyrido-triazolo-pyrimidines : Reaction with nitrilium imides generates spiro intermediates that undergo ring-opening and cyclization to yield derivatives like 3-acetyl-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,6-diphenylpyrido[2,3-d] triazolo[4,3-a]pyrimidin-5(1H)-one (22a ) .
Functional Group Transformations
-
Acid Hydrazide Derivatives : Hydrazinolysis of the thiolate produces acid hydrazides, which further react with carbon disulfide or ammonium thiocyanate to form oxadiazole-2-thiones or triazole-3-thiones .
-
Schiff Base Formation : Condensation with aromatic aldehydes yields Schiff bases (e.g., 10a–c ), while Mannich reactions with morpholine/formaldehyde produce morpholine-substituted derivatives (e.g., 11a–c ) .
Key Reaction Pathways
Scientific Research Applications
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
- Core Heterocycle : The 1,3,4-thiadiazole ring in the target compound contains two sulfur atoms, enhancing electron delocalization and stability compared to 1,3,4-oxadiazoles (one oxygen) . Triazole derivatives (e.g., 1,2,4-triazole) have three nitrogen atoms, favoring hydrogen bonding but reducing lipophilicity .
- Substituents : The 3-chloro-4-methylphenyl group increases steric bulk and lipophilicity relative to simpler aryl groups in oxadiazoles . Chlorine’s electronegativity may enhance interactions with biological targets, similar to trimethoxy substituents in triazole-thiones .
Physicochemical Properties
- Solubility : The potassium thiolate group increases water solubility compared to neutral thiones (e.g., oxadiazole-thiones require organic solvents for recrystallization) .
- Stability : Thiadiazoles are generally more thermally stable than oxadiazoles due to sulfur’s lower electronegativity, reducing ring strain .
- Melting Points : Thiadiazoles typically exhibit higher melting points (>200°C) than triazoles (~150–180°C), influenced by stronger intermolecular forces .
Biological Activity
Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is a compound featuring a 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
- Chemical Formula : C₉H₇ClN₂S₃K
- Molecular Weight : 312.9 g/mol
- CAS Number : 1011405-05-2
Antimicrobial Activity
Research has shown that compounds with the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole effectively inhibited various bacteria and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Moderate activity | |
| Xanthomonas oryzae | Poor activity |
In particular, derivatives of potassium thiadiazoles have been reported to show promising antifungal activity against Phytophthora infestans, with effective concentrations (EC50) lower than those of traditional fungicides like Dimethomorph .
Anticancer Activity
The anticancer potential of potassium thiadiazoles has been highlighted in various studies. The presence of substituents such as the chlorine atom is crucial for enhancing antiproliferative activity. For example:
- Compound 1 : Exhibited significant cytotoxic effects against cancer cell lines.
- Mechanism : Induction of apoptosis and inhibition of cell proliferation were observed in treated cells .
Anti-inflammatory Activity
The anti-inflammatory properties of potassium thiadiazoles have been attributed to their ability to inhibit pro-inflammatory cytokines. Studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo models .
Antioxidant Activity
This compound has also demonstrated antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively:
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Radical Scavenging | High scavenging ability | |
| ABTS Assay | Significant antioxidant effect |
Case Study 1: Antifungal Efficacy
A recent study synthesized novel derivatives of potassium thiadiazoles and evaluated their antifungal activities against Phytophthora infestans. The compound exhibited an EC50 value of 3.43 μg/ml compared to Dimethomorph's 5.52 μg/ml, indicating superior antifungal activity .
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines revealed that potassium thiadiazoles could induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of caspases and decreased mitochondrial membrane potential in treated cells .
Q & A
Q. What are the optimal synthetic routes for preparing Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate?
Methodological Answer: The synthesis involves a multi-step approach:
- Intermediate Synthesis : React 4-phenyl-5-substituted-1,2,4-triazole-3-thiol derivatives with sodium monochloroacetate in aqueous medium under stirring (5–60 minutes) to form the thiolate intermediate. Acidification with ethanoic acid yields the free thiol .
- Salt Formation : React the thiol with potassium hydroxide in aqueous medium to form the potassium salt. Purification is achieved via recrystallization using methanol/water (3:1 v/v) .
- Catalytic Optimization : InCl₃ (10 mol%) can enhance reaction efficiency for analogous thiadiazole derivatives by reducing side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Elemental Analysis : Confirm stoichiometry and purity .
- IR Spectroscopy : Identify S-H (2550–2650 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- ¹H NMR : Resolve aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- Chromatography-Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying sulfur coordination geometry .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., methanol/water) to improve crystal quality .
- Column Chromatography : Separate byproducts using silica gel and ethyl acetate/hexane gradients .
- Acid-Base Partitioning : Leverage the compound’s solubility in basic aqueous solutions (pH > 10) and precipitation at acidic pH (pH ~5) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. IR) during structural elucidation be resolved?
Methodological Answer:
- Cross-Validation : Compare ¹H NMR coupling patterns with X-ray crystallographic data to confirm substituent positions .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate IR and NMR spectra, identifying discrepancies caused by tautomerism or solvation effects .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., thione-thiol tautomerism) by analyzing spectral changes at different temperatures .
Q. How to design experiments for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with halogen (Cl/Br) or methyl group variations at the 3-chloro-4-methylphenyl moiety. Compare antimicrobial activity using microdilution assays .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate with IC₅₀ assays .
- Crystallographic Analysis : Resolve isostructural analogs (e.g., chloro vs. bromo derivatives) to correlate intermolecular interactions (e.g., π-π stacking) with bioactivity .
Q. What role do catalysts play in optimizing the synthesis of thiadiazole-thiolate derivatives?
Methodological Answer:
- Lewis Acid Catalysts : InCl₃ (0.1–0.15 mmol) improves regioselectivity in alkylation steps by stabilizing transition states .
- Base Optimization : NaOH (8% aqueous) enhances nucleophilicity of thiol intermediates, but excess base can hydrolyze sensitive functional groups .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification. Water/isopropanol mixtures balance reactivity and solubility .
Q. How can computational methods aid in predicting the biological potential of this compound?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger Suite to identify key pharmacophoric features (e.g., sulfur atoms for hydrogen bonding) .
- ADMET Prediction : Employ SwissADME to assess permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
- MD Simulations : Simulate binding dynamics with target proteins (e.g., 100 ns trajectories) to evaluate stability of ligand-receptor complexes .
Q. How can intermolecular interactions in the crystal lattice inform material properties?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., S···H, C···Cl) using CrystalExplorer to correlate packing efficiency with thermal stability .
- Twinned Data Refinement : Apply SHELXL to resolve pseudosymmetry in crystals, critical for accurate bond-length determination .
- Thermogravimetric Analysis (TGA) : Link hydrogen-bonding networks (from X-ray data) to decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
